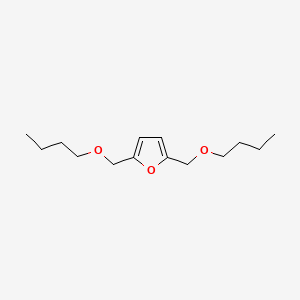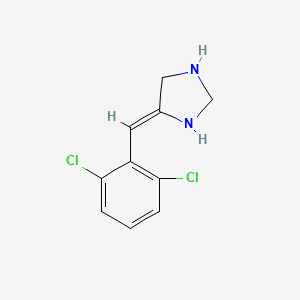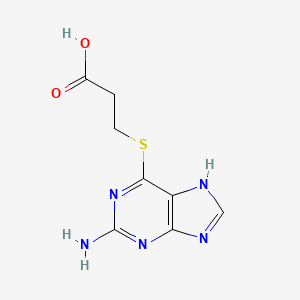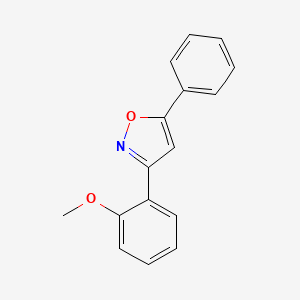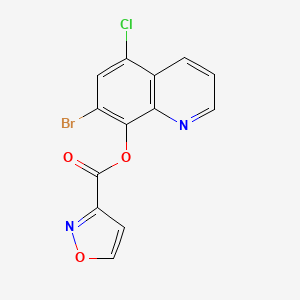
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and isoxazole These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate typically involves the following steps:
Formation of Quinoline Derivative: The starting material, 5-chloroquinoline, undergoes bromination to introduce the bromine atom at the 7th position.
Isoxazole Ring Formation: The brominated quinoline derivative is then subjected to a cycloaddition reaction with a suitable dipolarophile to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, converting it to isoxazoline or isoxazolidine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Isoxazoline and isoxazolidine derivatives.
Substitution: Various substituted quinoline and isoxazole derivatives.
Applications De Recherche Scientifique
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Comparaison Avec Des Composés Similaires
7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate: Similar in structure but with the carboxylate group at the 5th position.
5-Chloroquinolin-8-yl isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinolin-8-yl isoxazole-3-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness: The presence of both bromine and chlorine atoms in 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.
Propriétés
Numéro CAS |
89588-70-5 |
|---|---|
Formule moléculaire |
C13H6BrClN2O3 |
Poids moléculaire |
353.55 g/mol |
Nom IUPAC |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
Clé InChI |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)

![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
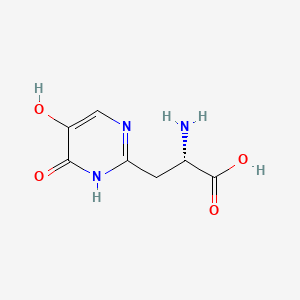
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
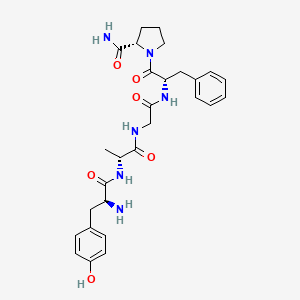
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
